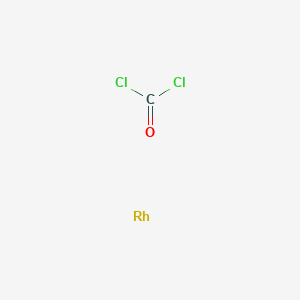

Rhodium carbonyl chloride

Beschreibung

Overview of Organorhodium Compounds in Catalysis

Organorhodium chemistry focuses on compounds containing a rhodium-carbon bond. wikipedia.org These compounds are instrumental as catalysts in a range of organic reactions. wikipedia.org Stable organorhodium compounds and their transient intermediates are pivotal in industrial processes such as the hydroformylation and hydrogenation of olefins, as well as in the Monsanto process for acetic acid synthesis. wikipedia.org Rhodium(I) complexes, in particular, are important homogeneous catalysts. wikipedia.org Notable examples include bis(triphenylphosphine)rhodium carbonyl chloride, chlorobis(ethylene)rhodium dimer, and this compound itself. wikipedia.org

Historical Context of Rhodium Carbonyl Complexes

The study of rhodium carbonyl complexes dates back to the work of Walter Hieber, who first prepared this compound. wikipedia.org His synthesis involved the reaction of hydrated rhodium trichloride (B1173362) with carbon monoxide. wikipedia.org This foundational work paved the way for the development of a wide array of rhodium-based catalysts. A significant milestone in this field was the development of the Monsanto process in the mid-20th century, which utilized a rhodium carbonyl complex to carbonylate methanol (B129727) into acetic acid, revolutionizing the industrial production of this vital chemical. wikipedia.orgresearchgate.net

Position of this compound within Rhodium Catalyst Precursors

This compound, with the formula Rh₂Cl₂(CO)₄, is a red-brown volatile solid. wikipedia.org It serves as a crucial starting material for the synthesis of other rhodium carbonyl complexes, many of which are active catalysts in homogeneous catalysis. wikipedia.org Johnson Matthey, a key supplier of rhodium products, offers a range of rhodium catalyst precursors, including this compound, which can be combined with various ligands to create active catalysts for applications like hydroformylation, hydrogenation, and carbonylation reactions. matthey.com

Synthesis and Physicochemical Properties

Synthesis of this compound

The traditional method for synthesizing this compound involves treating hydrated rhodium trichloride with a stream of carbon monoxide. wikipedia.org The idealized chemical equation for this redox reaction is:

2 RhCl₃(H₂O)₃ + 6 CO → Rh₂Cl₂(CO)₄ + 2 COCl₂ + 6 H₂O wikipedia.org

A common laboratory preparation involves grinding rhodium chloride trihydrate crystals into a fine powder and spreading it in a glass reaction tube. guidechem.com Carbon monoxide gas is then passed through the tube, which is heated in an oil bath. guidechem.com The this compound sublimes and condenses as orange-red needle-like crystals on the inner wall of the tube. guidechem.com

Structure and Bonding

X-ray crystallography reveals that the this compound molecule is a dimer, Rh₂Cl₂(CO)₄. wikipedia.org It consists of two square planar rhodium(I) centers. wikipedia.org These rhodium centers are linked by two bridging chloride ligands. wikipedia.org Each rhodium atom is also bonded to two terminal carbonyl (CO) ligands. wikipedia.org The two RhCl₂ planes are not coplanar, exhibiting a significant dihedral angle. wikipedia.org Importantly, there is no direct bonding between the two rhodium metal centers. wikipedia.orgacs.org

Spectroscopic Properties

The spectroscopic properties of this compound and its derivatives are crucial for their characterization. Infrared (IR) spectroscopy is particularly informative. The stretching frequencies of the carbonyl ligands (ν(CO)) are sensitive to the electron density on the rhodium center and the nature of other ligands present. researchgate.net For instance, the IR spectra of cis-[RhCl(NHC)(CO)₂] complexes, formed from the reaction of this compound with N-heterocyclic carbenes (NHCs), have been used to estimate the donor strength of the NHC ligands. wikipedia.org The reaction of this compound with various olefins has been studied using both IR and ¹³C NMR spectroscopy. osti.gov

Chemical Reactivity

Reactions with Nucleophiles

This compound readily reacts with a variety of Lewis bases and nucleophiles. wikipedia.org These reactions typically involve the cleavage of the chloride bridges. For example, it reacts with triphenylphosphine (B44618) (PPh₃) to yield trans-bis(triphenylphosphine)this compound. wikipedia.orgwikipedia.org

Rh₂Cl₂(CO)₄ + 4 PPh₃ → 2 trans-RhCl(CO)(PPh₃)₂ + 2 CO wikipedia.org

With chloride salts, it forms the anionic complex cis-[RhCl₂(CO)₂]⁻. wikipedia.org It also reacts with acetylacetone (B45752) to produce dicarbonyl(acetylacetonato)rhodium(I). wikipedia.org The dimer reacts with various Lewis bases (:B) to form adducts of the type RhCl(CO)₂:B. wikipedia.org The enthalpy of reaction with tetrahydrothiophene (B86538) has been measured, providing insight into the thermodynamics of the bridge-splitting reaction. wikipedia.org

Oxidative Addition Reactions

Rhodium(I) complexes, including derivatives of this compound, are known to undergo oxidative addition reactions, a key step in many catalytic cycles. nih.govacs.org In these reactions, a molecule X-Y adds to the rhodium center, increasing its oxidation state from +1 to +3 and its coordination number. For instance, trans-[RhCl(CO)₂(PPh₃)], formed by the reaction of this compound with triphenylphosphine, undergoes oxidative addition with molecules like halogens (X₂) and methyl iodide (CH₃I) to form octahedral rhodium(III) adducts. rsc.org The kinetics of oxidative addition of various organic chlorides to rhodium(I) complexes have been studied, showing that the reaction rate is influenced by the strength of the C-Cl bond. nih.govacs.org

Applications in Homogeneous Catalysis

Hydroformylation

Hydroformylation, also known as the oxo process, is a major industrial application of rhodium catalysts. mt.com This reaction involves the addition of carbon monoxide and hydrogen to an alkene to form an aldehyde. mt.com While Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-known hydroformylation catalyst, derivatives of this compound are also highly significant. mt.comwikipedia.org For example, bis(triphenylphosphine)this compound is a precursor to tris(triphenylphosphine)rhodium carbonyl hydride, an important catalyst for hydroformylation. wikipedia.org this compound itself can be used as a catalyst precursor for hydroformylation reactions. google.com

Carbonylation of Methanol

The carbonylation of methanol to produce acetic acid is a cornerstone of industrial organic chemistry, largely dominated by the Monsanto and Cativa processes. researchgate.net The catalytically active species in the Monsanto process is the anion cis-[Rh(CO)₂I₂]⁻. wikipedia.org This active catalyst is generated in situ from a rhodium precursor, and this compound can serve as a starting point for generating such species. mdpi.com The catalytic cycle involves the oxidative addition of methyl iodide to the rhodium(I) center. wikipedia.org While the original Monsanto process has been largely supplanted by the iridium-based Cativa process, research into improving rhodium-based catalysts for methanol carbonylation continues, often involving the modification of the ligand environment around the rhodium center. researchgate.net

Hydrogenation Reactions

Organorhodium compounds are widely used as catalysts for the hydrogenation of alkenes. wikipedia.org Wilkinson's catalyst is a prime example, capable of hydrogenating both terminal and internal olefins. psgcas.ac.in A related complex, bis(triphenylphosphine)this compound, derived from this compound, exhibits high selectivity for the hydrogenation of terminal olefins. psgcas.ac.in The mechanism of hydrogenation typically involves the oxidative addition of hydrogen to the rhodium(I) center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the alkane. wikipedia.org

Structure

2D Structure

Eigenschaften

CAS-Nummer |

14523-22-9 |

|---|---|

Molekularformel |

C4Cl2O4Rh2-2 |

Molekulargewicht |

388.75 g/mol |

IUPAC-Name |

carbon monoxide;rhodium;dichloride |

InChI |

InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/p-2 |

InChI-Schlüssel |

MCZSLXCABFHUSS-UHFFFAOYSA-L |

SMILES |

C(=O)(Cl)Cl.[Rh] |

Kanonische SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cl-].[Cl-].[Rh].[Rh] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Rhodium Carbonyl Chloride

Preparative Routes from Rhodium(III) Precursors

The synthesis of rhodium carbonyl chloride from rhodium(III) compounds is a foundational method, involving the reduction of the rhodium center from the +3 to the +1 oxidation state.

Carbonylation of Hydrated Rhodium Trichloride (B1173362)

The most common and historically significant method for preparing this compound involves the direct carbonylation of hydrated rhodium(III) trichloride (RhCl₃(H₂O)₃). wikipedia.orgchemimpex.com This process, first developed by Walter Hieber, treats the hydrated rhodium salt with a stream of carbon monoxide gas. wikipedia.org The reaction proceeds via a redox equation where the rhodium(III) is reduced to rhodium(I). wikipedia.org

The idealized chemical equation for this reaction is: 2 RhCl₃(H₂O)₃ + 6 CO → Rh₂Cl₂(CO)₄ + 2 COCl₂ + 6 H₂O wikipedia.org

This reaction converts the red-brown solid rhodium(III) chloride hydrate (B1144303) into the red-brown, volatile this compound dimer. wikipedia.org The process can be conducted at elevated temperatures, typically in the range of 50°C to 70°C, by passing carbon monoxide through a solution of the rhodium precursor. google.com

Variations in Solvent Systems for Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound from rhodium(III) precursors. Various organic solvents are employed to facilitate the reaction, with low aliphatic alcohols being particularly common. google.com

A solution of hydrated rhodium trichloride in methanol (B129727) reacts with carbon monoxide to produce the dicarbonyldichloridorhodate(I) anion, a key intermediate. wikipedia.org Ethanol (B145695) is also frequently used as the solvent, often in refluxing conditions to promote the reaction. scribd.com Other low aliphatic alcohols such as isopropanol (B130326) are also suitable. google.com The solvent not only dissolves the rhodium(III) chloride hydrate but can also play a role in the reduction process. google.com The use of temperature-controlled multicomponent solvent systems has also been explored in related rhodium-catalyzed reactions to facilitate catalyst separation. mdpi.com

Table 1: Solvent Systems for Carbonylation of Rhodium Trichloride

| Solvent System | Precursor | Conditions | Product | Reference |

| Methanol | Hydrated Rhodium Trichloride | Reaction with CO | H[RhCl₂(CO)₂] | wikipedia.org |

| Ethanol | Hydrated Rhodium Trichloride | Refluxing with excess ligand | Rhodium(I) complexes | scribd.com |

| Low Aliphatic Alcohols (Methanol, Ethanol, Isopropanol) | Rhodium(III) Halide | Sparging with CO at 50-70°C | Dicarbonyl rhodium(I) chloride dimer | google.com |

Role of Reducing Agents in Synthesis

The conversion of rhodium(III) to rhodium(I) is a reductive process, and the identity of the reducing agent is a key aspect of the synthesis. In the carbonylation of hydrated rhodium trichloride, there is discussion about whether the carbon monoxide itself or the alcohol solvent acts as the primary reducing agent. google.com It is plausible that both components contribute to the reduction of the Rh(III) center. google.com

In related syntheses, such as the preparation of Wilkinson's catalyst from RhCl₃(H₂O)₃, triphenylphosphine (B44618) serves as both a ligand and a two-electron reducing agent. wikipedia.org Similarly, in the synthesis of rhodium(II) carboxylates from RhCl₃, alcohols like ethanol are known to be the reductant. nih.gov For the synthesis of this compound, the reaction proceeds from a soluble Rh(III) species in the presence of both CO and an alcohol solvent, and the reduction is a critical step to form the Rh(I) product. google.com Controlling the reduction potential is crucial to prevent over-reduction to rhodium(0) nanoparticles. nih.govacs.org

Synthesis through Ligand Exchange Reactions

This compound can also be synthesized or transformed through ligand exchange reactions, starting from other rhodium complexes. These methods typically involve the substitution of existing ligands, such as phosphines or olefins, with carbonyl groups, or the reaction of the this compound dimer with other ligands.

Formation from Wilkinson's Catalyst Derivatives

Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) or [RhCl(PPh₃)₃], is a well-known rhodium(I) complex that can be a precursor to a related this compound species. wikipedia.org When Wilkinson's catalyst reacts with carbon monoxide, a ligand exchange occurs where one triphenylphosphine ligand is replaced by a carbonyl ligand. wikipedia.orgaakash.ac.in

The reaction produces trans-carbonylchlorobis(triphenylphosphine)rhodium(I), or trans-RhCl(CO)(PPh₃)₂, which is a stable, yellow crystalline compound. wikipedia.org

The reaction is as follows: RhCl(PPh₃)₃ + CO → trans-RhCl(CO)(PPh₃)₂ + PPh₃ wikipedia.org

This same complex can also be formed through the decarbonylation of aldehydes by Wilkinson's catalyst. wikipedia.orgaakash.ac.in While this product is not the dimeric this compound, it represents a key synthetic route from a common rhodium(I) phosphine (B1218219) complex to a rhodium(I) carbonyl chloride complex.

Table 2: Synthesis from Wilkinson's Catalyst

| Reactant | Reagent | Product | Product Description | Reference |

| Wilkinson's Catalyst [RhCl(PPh₃)₃] | Carbon Monoxide (CO) | trans-Carbonylchlorobis(triphenylphosphine)rhodium(I) [trans-RhCl(CO)(PPh₃)₂] | Yellow, crystalline, square-planar d⁸ complex | wikipedia.org |

Reactions with other Phosphine Ligands

The dimeric this compound, [Rh(μ-Cl)(CO)₂]₂, readily reacts with various phosphine ligands, leading to new rhodium(I) complexes through ligand exchange or bridge-splitting reactions. The nature of the product often depends on the stoichiometry and the specific phosphine ligand used.

For instance, the reaction of [Rh(μ-Cl)(CO)₂]₂ with two equivalents of a keto-functionalised N-pyrrolyl phosphine ligand (L) results in a P,O-chelate complex of the type [RhCl(CO)(L-κ²P,O)]. rsc.org Using four equivalents of the same ligand yields a different complex, [RhCl(CO)(L)₂]. rsc.org

Bridge-splitting reactions are also common. A series of complexes with the general formula Rh(CO)(Cl)(PPh₃)(NRR'R'') can be prepared from the reaction of [Rh(μ-Cl)(CO)(PPh₃)]₂ with various amine ligands. acs.org These reactions demonstrate the utility of rhodium carbonyl complexes as precursors for a wide range of other rhodium(I) phosphine complexes.

Table 3: Reactions of this compound with Phosphine Ligands

| Rhodium Precursor | Reacting Ligand (L) | Stoichiometry (L:Rh) | Product | Reference |

| [Rh(μ-Cl)(CO)₂]₂ | PR₂{NC₄H₃C(O)Me-2} | 2:1 | [RhCl(CO)(L-κ²P,O)] (P,O-chelate) | rsc.org |

| [Rh(μ-Cl)(CO)₂]₂ | PR₂{NC₄H₃C(O)Me-2} | 4:1 | [RhCl(CO)(L)₂] | rsc.org |

| [Rh(μ-Cl)(CO)(PPh₃)]₂ | Primary, secondary, or tertiary amines | N/A (Bridge-splitting) | Rh(CO)(Cl)(PPh₃)(Amine) | acs.org |

Optimization of Synthetic Conditions

The synthesis of Rhodium(I) dicarbonyl chloride dimer, chemically formulated as [Rh(CO)₂Cl]₂, is a well-established process, yet its efficiency and the purity of the final product are highly dependent on the careful control of several reaction parameters. The optimization of these conditions is crucial for maximizing yield and minimizing the formation of undesirable byproducts. Key factors that influence the synthetic outcome include temperature, pressure, reaction duration, and the stoichiometry of the reactants.

Influence of Temperature and Pressure

Temperature is a critical parameter in the synthesis of this compound from hydrated rhodium trichloride and carbon monoxide. The reaction requires heating to proceed at a practical rate; however, excessive temperatures can be detrimental. Research indicates that the temperature of the heating bath should not surpass 100°C. guidechem.com Exceeding this limit risks the formation of black, anhydrous rhodium chloride, which is unreactive towards carbon monoxide under these conditions. guidechem.com Conversely, if the temperature is too low, the reaction rate becomes impractically slow. guidechem.com

The optimal temperature range is generally reported to be between 80°C and 90°C. guidechem.com Another source suggests a broader range for the carbonylation step, from 25°C to 80°C, with a preferred range of 50°C to 70°C. google.com This careful thermal management ensures the desired redox reaction occurs, converting the Rh(III) starting material to the Rh(I) product.

Regarding pressure, the synthesis is typically conducted by flowing carbon monoxide gas over the rhodium salt at what is effectively atmospheric pressure. guidechem.comgoogle.com Specific reports note that the reaction can proceed efficiently without the use of a pressurized atmosphere, simplifying the required experimental setup. google.com While high-pressure conditions (60-100 MPa) are common in other industrial carbonylation processes, they are not necessary for the preparation of this compound. utwente.nl

| Parameter | Condition | Outcome / Rationale | Source(s) |

| Temperature | 80-90°C | Optimal reaction rate. | guidechem.com |

| 50-70°C | Preferred range for CO gas treatment. | google.com | |

| > 100°C | Formation of unreactive, black anhydrous rhodium chloride. | guidechem.com | |

| < 50°C | Very slow reaction speed. | guidechem.com | |

| Pressure | Atmospheric | Sufficient for the reaction to proceed. | guidechem.comgoogle.com |

| No added pressure | The reaction proceeds without a pressure atmosphere. | google.com |

Impact of Reaction Time and Reagent Ratios

The duration of the synthesis and the ratio and preparation of the reagents are pivotal for achieving a high yield of this compound. The reaction time is intrinsically linked to other parameters such as temperature and the flow rate of carbon monoxide. In a related optimization study for recovering rhodium from a catalyst, a reaction time of 29 minutes was found to be optimal at a temperature of 110°C. mdpi.com For the direct synthesis, the reaction is typically continued until the conversion of the starting material into the orange-red crystalline product is complete. guidechem.com

The preparation and ratio of reagents significantly affect the reaction's success. It is crucial that the solid starting material, rhodium chloride trihydrate, is ground into a fine powder (e.g., 30-100 mesh). guidechem.com Coarse crystals or lumps of the reactant lead to poor conversion and inefficient synthesis. guidechem.com

The ratio of reactants, particularly the flow of carbon monoxide, must be carefully controlled. A uniform and constant gas flow rate is recommended. guidechem.com One method describes setting a flow rate equivalent to 2-3 bubbles per second through a bubbler to ensure consistent carbonylation. guidechem.com While the direct synthesis involves a gas-solid reaction where the gas is in excess, studies on related rhodium-catalyzed reactions highlight the importance of precise reagent ratios. For instance, in a reductive carbonylation reaction using a rhodium salt, the yield was maximized at a specific rhodium-to-ligand ratio (1:4 of RhCl₃·3H₂O to PPh₃). nih.gov This underscores the principle that stoichiometric balance is key in organometallic synthesis and optimization.

| Parameter | Condition | Finding / Rationale | Source(s) |

| Reaction Time | 29 minutes | Optimized time for a related rhodium recovery process at 110°C. | mdpi.com |

| Reagent Prep. | RhCl₃·3H₂O as fine powder | Essential for good reaction efficiency; coarse crystals react poorly. | guidechem.com |

| Reagent Ratio | Constant CO flow (2-3 bubbles/sec) | Ensures uniform and consistent carbonylation. | guidechem.com |

| 1:4 (RhCl₃·3H₂O : PPh₃) | Optimal ratio found in a related Rh-catalyzed carbonylation system to maximize product yield. | nih.gov |

Structural Characterization and Coordination Environment

Dimeric Architecture and Bridging Ligands

Rhodium carbonyl chloride, with the chemical formula Rh2Cl2(CO)4, exists as a red-brown volatile solid. wikipedia.org Its fundamental structure is a dimer, a molecule composed of two identical simpler units. In this case, the two rhodium units are linked together by bridging ligands. wikipedia.org

Analysis of the Rhodium-Chlorine Bridging Framework

The core of the this compound molecule features two rhodium (Rh) atoms connected by two bridging chlorine (Cl) atoms. wikipedia.orgiaeng.org This creates a Rh2Cl2 core that is not planar. iaeng.org The two rhodium atoms are held in a specific spatial arrangement by these chloride bridges, resulting in a bent structure. wikipedia.org X-ray crystallography studies have determined that the dihedral angle between the two RhCl2 planes is approximately 126.8°. wikipedia.org This non-planar arrangement is a key feature of its three-dimensional structure. The rhodium atoms themselves are considered nonbonding. wikipedia.org

Advanced Spectroscopic Investigations

A variety of advanced spectroscopic techniques have been employed to elucidate the detailed structural and dynamic properties of this compound.

Infrared Spectroscopic Analysis of Carbonyl Vibrations

Infrared (IR) spectroscopy is a powerful tool for probing the nature of the carbonyl ligands in metal complexes. The stretching frequency of the C-O bond, denoted as ν(CO), is sensitive to the electronic environment of the metal center. wikipedia.org For this compound, the IR spectrum shows characteristic bands corresponding to the terminal CO ligands. irdg.org In general, terminal CO ligands in metal carbonyls exhibit stretching frequencies in a distinct region of the IR spectrum. wikipedia.org The position of these bands can provide insights into the degree of π-backbonding from the rhodium d-orbitals to the π* orbitals of the CO ligands. slideplayer.com Studies have shown that the ν(CO) bands for rhodium gem-dicarbonyl species typically appear in the range of 2118–2083 cm⁻¹ for the symmetric stretch and 2053–2010 cm⁻¹ for the asymmetric stretch. acs.org

Nuclear Magnetic Resonance (NMR) Studies of Ligand Exchange Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, has been instrumental in understanding the dynamic processes occurring in solutions of this compound. osti.govnih.gov These studies have revealed that the carbonyl ligands are not static but can undergo rapid exchange. osti.gov The rate of this exchange is influenced by factors such as the solvent's acidity and the concentration of the complex. nih.gov For instance, in the presence of olefins, rapid exchange of CO ligands is observed. osti.gov Variable-temperature NMR studies have been used to determine the activation barriers for these exchange processes, providing quantitative data on the lability of the carbonyl ligands. nih.gov For the [Rh(CO)4]+ cation, an activation barrier (ΔG‡) of 43.5 kJ mol⁻¹ has been reported for CO exchange in fluorosulfuric acid. nih.gov This dynamic behavior is a key aspect of the reactivity of this compound and its derivatives.

X-ray Diffraction Studies of Solid-State Structure

Single-crystal X-ray diffraction has provided the most definitive structural information for this compound in the solid state. wikipedia.org These studies have confirmed the dimeric structure with bridging chloride ligands and square-planar coordination at each rhodium(I) center. wikipedia.orgresearchgate.net The precise bond lengths and angles determined from X-ray diffraction data are crucial for a complete understanding of the molecule's geometry. For example, X-ray crystallography has been used to characterize the structures of various rhodium carbonyl complexes derived from the parent dimer, revealing details about their coordination geometries. rsc.orgnih.govrsc.org

Computational Chemistry Approaches to Structure

Computational chemistry provides powerful tools for elucidating the structural and electronic properties of complex molecules like this compound, often denoted as [Rh(CO)₂Cl]₂. These theoretical methods complement experimental data, offering detailed insights that are often difficult to obtain through empirical measurements alone.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) has become a primary computational method for accurately predicting the molecular structures of transition-metal compounds. acs.org By performing complete geometry optimizations, DFT can reliably determine key structural parameters, including bond lengths and angles, for molecules such as the dimeric this compound. acs.orgacs.org These calculations are effective even with small basis sets and the incorporation of effective core potential approximations, which enhances computational efficiency without a significant loss of accuracy. acs.org

DFT calculations have been successfully applied to investigate the geometries of various rhodium carbonyl complexes. researchgate.netresearchgate.net For the dimeric rhodium(I) bis(carbonyl) chloride, [Rh(CO)₂(μ-Cl)]₂, DFT methods provide optimized geometries that are in good agreement with those determined from X-ray crystallography. acs.org The calculations accurately reproduce the square planar geometry anticipated for each rhodium(I) center. up.ac.za

Studies on related rhodium carbonyl compounds, such as [Rh(β-diketonato)(CO)₂], show that DFT-optimized Rh-ligand bond lengths are generally in good agreement with experimental values, though sometimes slightly overestimated (by up to 0.05 Å for Rh-O and 0.03 Å for Rh-C bonds) in gas-phase optimizations compared to solid-state experimental data. up.ac.za Similar trends are observed in calculations for other rhodium complexes, where DFT slightly overestimates bond distances compared to X-ray diffraction data, a difference attributed to the comparison between a calculated gas-phase molecule and a molecule in a solid-state crystal lattice. acs.org For instance, in a study of trans-Rh(PH₃)₂(CO)Cl, DFT calculations provided accurate structural parameters. acs.org

The table below presents selected optimized geometrical parameters for this compound and related species based on DFT calculations.

Theoretical Analysis of Electronic Structure and Bonding

Theoretical analyses, often performed in conjunction with DFT geometry optimizations, provide deep insights into the electronic structure and the nature of chemical bonds within this compound. up.ac.za Techniques such as Natural Bond Orbital (NBO) and Bader's Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze the electron density distribution, orbital interactions, and bonding characteristics. up.ac.zamdpi.com

A key aspect of the electronic structure of [Rh(CO)₂Cl]₂ and related square planar rhodium(I) complexes is the nature of the metal-metal interactions. up.ac.za In the solid state, these complexes often form dimer-like structures with intermolecular distances between rhodium atoms ranging from approximately 3.18 to 3.54 Å. up.ac.za Computational studies help to elucidate whether these interactions constitute a formal metal-metal bond. acs.org For example, in a related rhodium dimer, calculations indicated that the insertion of a semibridging carbonyl ligand between the two metal centers leads to a shortening of the rhodium-rhodium distance but also a noticeable weakening of the metal-metal interaction. acs.org

The bonding between the rhodium center and the carbonyl ligands is another critical feature. This interaction is typically described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the carbonyl's highest occupied molecular orbital (HOMO) to a vacant metal d-orbital, and π-backdonation from a filled metal d-orbital to the carbonyl's lowest unoccupied molecular orbital (LUMO), which is a π* antibonding orbital. researchgate.net The extent of this backdonation affects the electron density on the rhodium atom and influences the C-O bond strength, which can be probed experimentally by IR spectroscopy and computationally through analysis of orbital contributions and bond orders. researchgate.netunipr.it For instance, in a study of rhodium(I) dicarbonyl complexes with amino acid ester ligands, the HOMO was identified as the d(z²) orbital of the rhodium metal. researchgate.net

Reactivity and Ligand Transformations

Bridge-Splitting Reactions with Donor Ligands

The dimeric structure of rhodium carbonyl chloride features two rhodium atoms bridged by two chloride ligands. wikipedia.org This bridge is susceptible to cleavage by a variety of donor ligands, leading to the formation of monomeric rhodium(I) complexes. wikipedia.org The nature of the resulting complex is highly dependent on the electronic and steric properties of the incoming ligand.

Reactions with Phosphine (B1218219) Ligands to Form Monomeric Species

Phosphine ligands readily react with this compound to yield monomeric species. A prominent example is the reaction with triphenylphosphine (B44618) (PPh₃), which produces trans-bis(triphenylphosphine)this compound. wikipedia.org This reaction proceeds by splitting the chloride bridges and replacing two carbonyl groups. The general reaction is as follows:

Rh₂(Cl)₂(CO)₄ + 4 PPh₃ → 2 trans-[RhCl(CO)(PPh₃)₂] + 2 CO wikipedia.org

The resulting square-planar complex is a versatile catalyst and precursor for other rhodium complexes. The electronic properties of the phosphine ligand significantly influence the reactivity of the resulting monomeric complex. For instance, more basic phosphines increase the electron density on the rhodium center, which in turn enhances the rate of subsequent reactions like oxidative addition. The CO stretching frequency in trans-[Rh(L)₂(CO)Cl] complexes, where L is a phosphine ligand, serves as a convenient spectroscopic marker to quantify the electronic effect of the phosphine ligand.

Table 1: Examples of Monomeric Rhodium Carbonyl Phosphine Complexes

| Reactant | Phosphine Ligand (L) | Product | Reference |

|---|---|---|---|

| [Rh(CO)₂Cl]₂ | Triphenylphosphine (PPh₃) | trans-[RhCl(CO)(PPh₃)₂] | wikipedia.org |

| [Rh(CO)₂Cl]₂ | Dimethylphenylphosphine (PMe₂Ph) | trans-[RhCl(CO)(PMe₂Ph)₂] | cdnsciencepub.com |

| [Rh(CO)₂Cl]₂ | Triphenylphosphine chalcogenides (Ph₃PE, E = O, S, Se) | [Rh(CO)₂Cl(Ph₃PE)] | researchgate.net |

Interactions with Nitrogen and Sulfur Donor Ligands

This compound also undergoes bridge-splitting reactions with various nitrogen and sulfur donor ligands. These reactions typically yield monomeric complexes of the type [Rh(CO)₂ClL], where L is the nitrogen or sulfur-containing ligand. core.ac.uk

With nitrogen donor ligands such as pyridine (B92270) and its derivatives, as well as amino acid esters, this compound forms stable monomeric adducts. core.ac.ukscispace.comresearchgate.net For instance, the reaction with pyridine carboxylic acids leads to the formation of [Rh(CO)₂ClL] complexes. scispace.com Similarly, ligands like thiourea, 1,3-diphenyl-2-thiourea, and dithizone, which contain sulfur donor atoms, react to form analogous rhodium(I) carbonyl complexes. core.ac.uk In the case of thiourea, infrared spectroscopy indicates the formation of a metal-sulfur bond. core.ac.uk The nature of the donor atom and the substituents on the ligand can influence the electronic properties of the rhodium center, which is reflected in the carbonyl stretching frequencies of the resulting complexes. researchgate.netcore.ac.uk

The reaction with tetrahydrothiophene (B86538) is a well-studied example of a bridge-splitting reaction with a sulfur donor ligand, forming RhCl(CO)₂:S(CH₂)₄. wikipedia.org The enthalpy of this reaction has been measured to be -31.8 kJ mol⁻¹. wikipedia.org

Table 2: Bridge-Splitting Reactions with N and S Donor Ligands

| Ligand Type | Example Ligand (L) | Product | Reference |

|---|---|---|---|

| Nitrogen Donor | Pyridine-3-carboxylic acid | [Rh(CO)₂Cl(Py-3-COOH)] | scispace.com |

| Nitrogen Donor | Indole | [Rh(CO)₂Cl(Id)] | core.ac.uk |

| Sulfur Donor | Thiourea (Tu) | [Rh(CO)₂Cl(Tu)] | core.ac.uk |

| Sulfur Donor | Tetrahydrothiophene (S(CH₂)₄) | RhCl(CO)₂:S(CH₂)₄ | wikipedia.org |

Formation of Anionic and Cationic Rhodium Carbonyl Complexes

The reaction of this compound can also lead to the formation of ionic rhodium carbonyl complexes.

Anionic Complexes: The addition of chloride salts to a solution of this compound results in the formation of the anionic complex cis-[RhCl₂(CO)₂]⁻. wikipedia.org This reaction involves the cleavage of the chloride bridges by the chloride anions.

Rh₂(Cl)₂(CO)₄ + 2 Cl⁻ → 2 cis-[RhCl₂(CO)₂]⁻ wikipedia.org

Furthermore, the reaction of certain rhodium(I) complexes, derived from bridge-splitting reactions, with haloalkanes can lead to the formation of anionic rhodium(III) complexes. For example, the complex Rh(CO)(Cl)(PPh₃)(HNEt₂) reacts with CCl₄ or CBr₄ to form anionic complexes of the type [RhClₙX₄₋ₙ(PPh₃)(CO)]⁻(NH₂Et₂)⁺. acs.org

Cationic Complexes: this compound serves as a convenient precursor for the synthesis of cationic rhodium carbonyl complexes. acs.orgnih.gov In the presence of a strong Lewis acid like aluminum chloride (AlCl₃) or gallium chloride (GaCl₃) and under a carbon monoxide atmosphere, it reacts to form salts of the tetracarbonylrhodium(I) cation, [Rh(CO)₄]⁺. acs.orgnih.gov

[Rh(CO)₂Cl]₂ + 2 AlCl₃ + 4 CO → 2 [Rh(CO)₄][Al₂Cl₇] acs.orgnih.gov

Dissolving this compound in fluorosulfuric acid (HSO₃F) under a CO atmosphere also produces the [Rh(CO)₄]⁺ cation. acs.orgnih.gov Subsequent oxidation of this solution can lead to the formation of rhodium(III) carbonyl complexes. acs.orgnih.gov

Oxidative Addition Reactions

Rhodium(I) complexes, including those derived from this compound, are known to undergo oxidative addition reactions. In these reactions, a molecule is added to the rhodium center, resulting in an increase in both the oxidation state and the coordination number of the metal. This process is a fundamental step in many catalytic cycles. ateneo.edu

Reaction Pathways with Alkyl Halides (e.g., Iodomethane)

The oxidative addition of alkyl halides, such as iodomethane (B122720) (CH₃I), to rhodium(I) complexes is a well-studied reaction. whiterose.ac.uk For instance, complexes of the type [Rh(CO)₂ClL], where L is a nitrogen-containing ligand, react with iodomethane to yield rhodium(III) acyl complexes, [Rh(CO)(COCH₃)ClIL]. scispace.com This reaction proceeds through the initial oxidative addition of CH₃I to the rhodium(I) center to form a transient rhodium(III)-alkyl intermediate, which then undergoes migratory insertion of a carbonyl group to form the stable acyl product. whiterose.ac.ukmdpi.com

The reaction of trans-[RhCl(CO){PMe₂(2-MeOC₆H₄)}₂] with iodomethane gives the rhodium(III) adduct [RhClI(CH₃)(CO){PMe₂(2-MeOC₆H₄)}₂]. rsc.org Similarly, the reaction of iodomethane with a zwitterionic Rh(I) monocarbonyl complex leads to a stable acetyl-Rh(III) complex, confirming a nucleophilic addition mechanism. acs.org

Influence of Ligand Environment on Oxidative Addition Rates

The rate of oxidative addition reactions is highly sensitive to the nature of the ligands coordinated to the rhodium center. whiterose.ac.uk Ligands that increase the electron density on the rhodium atom generally accelerate the rate of oxidative addition. whiterose.ac.ukup.ac.za This is because the reaction often involves the nucleophilic attack of the electron-rich metal center on the electrophilic carbon of the alkyl halide. acs.org

For example, phosphine ligands with strong electron-donating properties enhance the nucleophilicity of the rhodium(I) center, thereby promoting the oxidative addition of iodomethane. up.ac.za Conversely, electron-withdrawing groups on the ligands decrease the electron density at the metal and slow down the reaction. The steric properties of the ligands also play a crucial role, with bulky ligands potentially hindering the approach of the substrate to the metal center. up.ac.za

The effect of the ligand environment on the rate of oxidative addition is a key consideration in the design of efficient rhodium-based catalysts for processes such as methanol (B129727) carbonylation, where the oxidative addition of iodomethane is often the rate-determining step. whiterose.ac.ukup.ac.za

Table 3: Factors Influencing Oxidative Addition Rates

| Factor | Effect on Rate | Example | Reference |

|---|---|---|---|

| Electron-donating ligands | Increase | Trialkylphosphines | up.ac.za |

| Electron-withdrawing ligands | Decrease | Ligands with fluoroalkyl groups | cdnsciencepub.com |

| Steric bulk of ligands | Can decrease | Bulky phosphine ligands can slow kinetics | |

| Strength of the C-X bond in the alkyl halide | Weaker bonds react faster | Rate decreases from C-I to C-Cl | nih.gov |

Carbonyl Ligand Reactivity

The carbonyl (CO) ligands attached to the rhodium center in this compound and its derivatives are not mere spectators. They actively participate in a variety of chemical transformations, which are fundamental to the catalytic applications of these complexes. This section explores key reactions involving the CO ligands, specifically their insertion into metal-ligand bonds and their transformation into other functional groups.

Insertion Reactions Involving Carbonyl Ligands

A hallmark reaction of rhodium carbonyl complexes is the migratory insertion of a carbonyl ligand into a rhodium-alkyl or rhodium-aryl bond. This process is a crucial step in many catalytic carbonylation reactions, such as the Monsanto process for acetic acid synthesis. The general mechanism involves an initial oxidative addition of an electrophile, typically an alkyl halide, to the square planar Rh(I) center. This addition generates a six-coordinate, octahedral Rh(III) intermediate. Following this, a coordinated carbonyl ligand migrates and inserts into the newly formed rhodium-alkyl bond, resulting in a five-coordinate Rh(III)-acyl complex. researchgate.nettandfonline.com

For instance, rhodium(I) carbonyl complexes containing various supporting ligands react with electrophiles like methyl iodide (CH₃I) and ethyl iodide (C₂H₅I). tandfonline.com The reaction of a rhodium(I) dicarbonyl complex, such as [Rh(CO)₂ClL] (where L is a supporting ligand), with methyl iodide leads to the formation of a Rh(III) acetyl complex, [Rh(CO)(COCH₃)IClL]. tandfonline.com This transformation is characterized by the appearance of a new resonance in the ¹H NMR spectrum corresponding to the acyl group (–COCH₃). core.ac.uk

The reactivity of the complex towards this insertion can be influenced by the nature of the other ligands present. For example, in a series of rhodium(I) carbonyl complexes with quinoline (B57606) carboxaldehyde ligands, the complex with the aldehyde group at the 2-position of the quinoline ring showed significantly higher reactivity towards alkyl halides compared to those with the substituent at other positions. sc.edu This enhanced reactivity is attributed to the electronic influence of the substituent, which weakens the Rh-CO bond and facilitates the migratory insertion. sc.edu

The process can be summarized as a two-step sequence:

Oxidative Addition: The Rh(I) complex reacts with an alkyl halide (RX) to form a Rh(III)-alkyl intermediate.

Migratory Insertion: A CO ligand inserts into the Rh-R bond to form a Rh(III)-acyl complex.

The following table details several examples of such insertion reactions.

| Starting Rh(I) Complex Precursor | Reactant (Electrophile) | Conditions | Resulting Rh(III) Acyl Complex |

| [Rh(CO)₂Cl]₂ with Py-2-COOH (L) | CH₃I | Methanol, r.t., 4h | [Rh(CO)(COCH₃)IL] |

| [Rh(CO)₂Cl]₂ with Py-2-COOH (L) | C₂H₅I | Methanol, r.t., 12h | [Rh(CO)(COC₂H₅)IL] |

| [Rh(CO)Cl(Ph₂PCH₂P(Se)Ph₂)] | CH₃I | - | [Rh(COCH₃)ClI(Ph₂PCH₂P(Se)Ph₂)] |

| [Rh(CO)₂Cl(L)] (L=quinoline-2-carboxaldehyde) | CH₃I | Dichloromethane, r.t., 6h | [Rh(CO)(COCH₃)Cl(L)I] |

| trans-[RhCl(CO){PMe₂(2-MeOC₆H₄)}₂] | Allyl chloride | Polar solvents | [RhCl₂(COCH₂CH:CH₂)L₂] |

Table compiled from data in references: tandfonline.comcore.ac.uksc.eduCurrent time information in Bangalore, IN.

Transformation to Methoxycarbonyl Ligands

Beyond insertion reactions, a coordinated carbonyl ligand can undergo nucleophilic attack to form different functional groups. A key example is the transformation to a methoxycarbonyl ligand (-COOCH₃). This reaction is typically achieved by the attack of a methoxide (B1231860) ion (CH₃O⁻) or methanol (CH₃OH) on an electrophilic carbonyl carbon.

This transformation is particularly relevant in the context of catalytic processes where methanol is used as a reactant or solvent. Spectroscopic studies on the reductive carbonylation of nitrobenzene (B124822) catalyzed by a rhodium complex in the presence of methanol indicated the formation of a dimeric species containing a methoxycarbonyl group, [Rh(HS)(CO)(C(O)OCH₃)(µ-OCH₃)]₂. This intermediate suggests that the nucleophilic attack of methanol or methoxide on a rhodium-bound CO ligand is a feasible pathway.

The general reaction can be depicted as the attack of a nucleophile (like methoxide) on a cationic rhodium carbonyl complex, leading to a neutral rhodium methoxycarbonyl complex. The formation of the methoxycarbonyl ligand is distinct from the migratory insertion pathway that forms acyl ligands. In this case, a new bond is formed between the carbonyl carbon and the oxygen atom of the incoming nucleophile.

While direct, isolable examples involving this compound itself are part of broader catalytic cycles, the principle is well-established in organometallic chemistry. For instance, analogous reactions are observed in iridium-catalyzed methanol carbonylation, where water attacks a coordinated CO to form a hydroxycarbonyl (B1239141) ligand, a key step in by-product formation. rsc.org This highlights the general susceptibility of coordinated carbonyls to nucleophilic attack.

The following table summarizes findings related to the formation of methoxycarbonyl or related species in rhodium-catalyzed systems.

| Rhodium Precursor/System | Nucleophile/Reactant | Conditions | Observed Intermediate/Product |

| Rhodium(I) complex with salicylic (B10762653) acid | Methanol/CO | Catalytic carbonylation of nitrobenzene | Dimer species with methoxycarbonyl ligand: [Rh(HS)(CO)(C(O)OCH₃)(µ-OCH₃)]₂ |

| cis-[Rh(CO)₂I₂]⁻ | Methanol / CH₃I | Catalytic cycle (Monsanto Process) | Intermediates leading to acetic acid, involving nucleophilic steps |

Table compiled from data in references: wikipedia.org

Mechanistic Studies of Catalytic Processes Initiated by Rhodium Carbonyl Chloride

Fundamental Steps in Rhodium-Catalyzed Cycles

Rhodium-catalyzed reactions are characterized by a series of fundamental steps that constitute the catalytic cycle. These steps typically involve changes in the oxidation state and coordination number of the rhodium center. The most common oxidation states for rhodium in these cycles are Rh(I) and Rh(III). numberanalytics.com A typical catalytic cycle commences with a Rh(I) complex, which undergoes oxidative addition to form a Rh(III) species. This is followed by migratory insertion and concludes with reductive elimination to regenerate the Rh(I) catalyst and release the product. numberanalytics.com

Ligand Dissociation and Association Equilibria

Ligand dissociation is a critical initial step in many rhodium-catalyzed reactions, creating a vacant coordination site necessary for substrate binding and subsequent catalytic transformations. numberanalytics.com This process involves the detachment of a ligand from the rhodium metal center. numberanalytics.com For instance, in catalysis involving Wilkinson's catalyst, the dissociation of a phosphine (B1218219) ligand is essential to generate a coordinatively unsaturated species that can activate the substrate. numberanalytics.com

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are core steps in many catalytic cycles involving rhodium, governing the formation and cleavage of chemical bonds. numberanalytics.com

Oxidative Addition: This process involves the addition of a substrate molecule to the rhodium center, leading to an increase in both the oxidation state and the coordination number of the metal. For example, a square planar Rh(I) complex can react with a molecule like hydrogen (H₂) or an alkyl halide (R-X) to form an octahedral Rh(III) complex. snnu.edu.cn In the context of direct arylation, the oxidative addition of a C-Cl bond to a Rh(I) center is a key step. nih.govacs.org This step can be influenced by the strength of the bond being broken; for instance, weaker C-Cl bonds undergo faster oxidative addition. nih.govacs.org

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the rhodium center couple and are eliminated as a single molecule, causing a decrease in the metal's oxidation state and coordination number. For example, a Rh(III) complex can reductively eliminate a C-C or C-H bond to form a new organic molecule and regenerate the active Rh(I) catalyst. nih.gov This step is often the final stage of the catalytic cycle, releasing the desired product. nih.gov The electron density at the rhodium center can influence the rate of reductive elimination; reducing the electron density can lower the energy barrier for this step. nih.gov

The interplay between oxidative addition and reductive elimination is fundamental to the catalytic turnover in a wide range of rhodium-catalyzed transformations. numberanalytics.com

Migratory Insertion Steps

Migratory insertion is a crucial step in many rhodium-catalyzed reactions, involving the insertion of an unsaturated molecule, such as an alkene or carbon monoxide (CO), into a rhodium-ligand bond. nih.govacs.org This step is fundamental to the formation of new carbon-carbon or carbon-heteroatom bonds.

In the context of hydroformylation, a key step is the migratory insertion of an alkene into a rhodium-hydride (Rh-H) bond. psgcas.ac.in This forms a rhodium-alkyl intermediate, which is a pivotal point in the catalytic cycle. psgcas.ac.in Subsequently, the migratory insertion of carbon monoxide into the newly formed rhodium-alkyl bond generates a rhodium-acyl species. acs.org This acyl intermediate then proceeds through the final steps of the catalytic cycle to produce an aldehyde.

The migratory insertion step is often reversible and its facility can be influenced by factors such as the nature of the ligands and the electronic properties of the rhodium center. nih.gov For instance, in certain C-H activation reactions, the coordination of a Lewis basic functionality on the substrate can stabilize the intermediate formed after migratory insertion. nih.gov

Mechanistic Investigations of Hydroformylation

Hydroformylation, also known as oxo synthesis, is a significant industrial process that involves the addition of carbon monoxide (CO) and hydrogen (H₂) to an alkene to form aldehydes. mt.com Rhodium complexes are highly effective catalysts for this transformation, offering high activity and selectivity. mt.com

Role of Rhodium Carbonyl Chloride as a Precursor in Hydroformylation

This compound, specifically its derivatives like bis(triphenylphosphine)this compound ([RhCl(CO)(PPh₃)₂]), serves as a crucial precursor in hydroformylation catalysis. wikipedia.orgresearchgate.netgoogle.com While [RhCl(CO)(PPh₃)₂] itself is a poor hydrogenation catalyst, it is the precursor to the highly active hydroformylation catalyst, hydridocarbonyltris(triphenylphosphine)rhodium(I) ([RhH(CO)(PPh₃)₃]). wikipedia.org

The in-situ generation of the active catalyst from the precursor is a key aspect of the process. Under hydroformylation conditions (presence of H₂ and CO), the this compound complex undergoes transformation to form the active hydride species. sci-hub.se The presence of a base can facilitate this transformation by accepting the hydrogen halide generated during the reduction of the chloride complex. sci-hub.se

Identification of Active Catalytic Species

The identification of the active catalytic species in rhodium-catalyzed hydroformylation has been a subject of extensive research. It is widely accepted that a rhodium hydride complex is the key active species that initiates the catalytic cycle. sci-hub.semdpi.com

Through a combination of in-situ spectroscopic techniques, such as high-pressure infrared (HP-IR) spectroscopy, and kinetic studies, researchers have been able to identify the predominant species present during the reaction. mt.comresearchgate.netrsc.org For the hydroformylation of alkenes using rhodium complexes with phosphine or phosphite (B83602) ligands, the active species is generally considered to be a hydridorhodium carbonyl complex, such as [HRh(CO)₂(PPh₃)₂] or related structures. sci-hub.semdpi.com

The catalytic cycle is believed to proceed through the following key steps:

Ligand Dissociation: The active species, often a five-coordinate complex like [HRh(CO)₂(L)₂] (where L is a phosphine ligand), can dissociate a ligand (typically CO or a phosphine) to create a vacant coordination site. mdpi.com

Olefin Coordination: The alkene substrate coordinates to the unsaturated rhodium center.

Migratory Insertion: The coordinated alkene inserts into the rhodium-hydride bond to form an alkyl-rhodium intermediate.

CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond to form an acyl-rhodium species. researchgate.net

Hydrogenolysis/Reductive Elimination: The acyl-rhodium intermediate reacts with hydrogen to release the aldehyde product and regenerate the initial rhodium hydride catalyst, thus completing the catalytic cycle. sci-hub.se

The exact nature of the active species and the rate-determining step can be influenced by the specific ligands used and the reaction conditions. researchgate.net For example, with certain bulky phosphite ligands, the most abundant rhodium species observed during the reaction is the acyl complex, suggesting that a subsequent step might be rate-limiting. researchgate.net

Kinetic and Thermodynamic Aspects of Olefin to Aldehyde Conversion

The hydroformylation of olefins, the conversion of alkenes, carbon monoxide, and hydrogen into aldehydes, is a cornerstone of industrial organic synthesis. wikipedia.org Rhodium-based catalysts, often derived from precursors like this compound, are highly effective for this transformation. mdpi.com The reaction is thermodynamically favorable, particularly at lower temperatures, and selectivity can be enhanced by increasing pressure. mdpi.com

Kinetic studies reveal that the reaction order is typically first-order with respect to the olefin and catalyst concentrations. rsc.orgntnu.no The rate often shows a negative order dependence on the partial pressure of carbon monoxide and is zero-order in hydrogen. rsc.orgntnu.no This suggests that CO can inhibit the reaction by competing for coordination sites on the rhodium center. ntnu.no

The activation energy for the hydroformylation of ethylene (B1197577) to propanal using a phosphine-modified rhodium catalyst was determined to be 42 kJ mol−1 for ethylene insertion and 48 kJ mol−1 for the oxidative addition of H2. ugent.be For the hydroformylation of a long-chain olefin, 7-tetradecene, using a bulky phosphite-modified rhodium catalyst, the activation energy was calculated to be 68 kJ mol−1. rsc.org These values highlight that key steps like olefin insertion and oxidative addition are kinetically significant. ugent.be

Table 1: Kinetic Parameters for Rhodium-Catalyzed Hydroformylation

| Olefin | Catalyst System | Activation Energy (kJ mol⁻¹) | Rate Determining Step(s) |

|---|---|---|---|

| Ethylene | Rh(H)(PPh₃)₃(CO) | 42 (Ethylene Insertion), 48 (H₂ Oxidative Addition) | Ethylene insertion and oxidative addition of H₂ ugent.be |

| 1-Octene | HRh(CO)(PPh₃)₃ / P(OPh)₃ | Not specified | H₂-addition ntnu.no |

| 1-Dodecene | HRh(CO)(PPh₃)₃ / P(OPh)₃ | Not specified | H₂-addition ntnu.no |

| 7-Tetradecene | Rh-tris(2,4-di-tertbutylphenyl)phosphite | 68 | Not specified rsc.org |

This table summarizes key kinetic data for the hydroformylation of various olefins catalyzed by rhodium systems.

The mechanism, often referred to as the Wilkinson-type mechanism, involves several key steps: ligand dissociation from the rhodium precursor, olefin coordination, migratory insertion of the olefin into the rhodium-hydride bond to form a rhodium-alkyl species, CO insertion to form a rhodium-acyl species, and finally, oxidative addition of hydrogen followed by reductive elimination of the aldehyde product. ugent.bempg.de The regioselectivity, determining the ratio of linear (n) to branched (iso) aldehydes, is established during the olefin insertion step and is influenced by steric and electronic properties of both the catalyst and the substrate. mdpi.commpg.de

Mechanistic Insights into Carbonylation Reactions

This compound is a precursor to the active catalytic species in numerous carbonylation reactions. These reactions generally proceed through a series of fundamental organometallic steps: oxidative addition, migratory insertion, and reductive elimination. mdpi.comnih.gov

Alcohol Carbonylation (e.g., Methanol (B129727) to Acetic Acid/Ethanol)

The carbonylation of methanol to acetic acid, famously commercialized in the Monsanto process, is a prime example of rhodium-catalyzed carbonylation. researchgate.netresearchgate.net The active catalyst is typically the anionic species [Rh(CO)2I2]−, which is formed in situ. mdpi.comijcce.ac.ir The reaction mechanism, elucidated by Forster, involves the oxidative addition of methyl iodide to the rhodium(I) center to form a rhodium(III)-methyl intermediate. ijcce.ac.ir This is often considered the rate-determining step. ijcce.ac.ir This is followed by a migratory insertion of a carbonyl group to form an acetyl-rhodium(III) complex. The cycle is completed by the reductive elimination of acetyl iodide, which is then hydrolyzed to acetic acid, regenerating the rhodium(I) catalyst. google.com

The conversion of methanol to ethanol (B145695) via reductive carbonylation also utilizes rhodium catalysts. chinesechemsoc.org In this process, syngas (a mixture of CO and H₂) is used. chinesechemsoc.org The mechanism involves the formation of an acyl intermediate, similar to the acetic acid synthesis, which is then hydrogenated to acetaldehyde (B116499) and subsequently to ethanol. chinesechemsoc.org The ratio of hydrogen to carbon monoxide in the syngas is a critical parameter influencing the selectivity towards ethanol over acetic acid. chinesechemsoc.org

Table 2: Key Intermediates in Methanol Carbonylation

| Process | Key Intermediate(s) | Product |

|---|---|---|

| Monsanto Process | [Rh(CO)₂I₂]⁻, [CH₃Rh(CO)₂I₃]⁻, [CH₃CORh(CO)₂I₃]⁻ | Acetic Acid ijcce.ac.irnsf.gov |

| Methanol to Ethanol | Rh-acyl complex | Ethanol, Acetaldehyde chinesechemsoc.org |

This table highlights the central intermediates in the rhodium-catalyzed carbonylation of methanol to different products.

Reductive Carbonylation of Aryl Halides

Rhodium catalysts are also effective in the reductive carbonylation of aryl halides to produce aromatic aldehydes. beilstein-journals.orgnih.gov This transformation typically involves the use of a rhodium precursor, a phosphine ligand, a base, and a source of both carbonyl (CO) and hydride (often H₂). beilstein-journals.orgnih.gov The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a low-valent rhodium species. beilstein-journals.org This is followed by the insertion of carbon monoxide into the rhodium-aryl bond to form a rhodium-aroyl intermediate. Subsequent hydrogenolysis (cleavage by hydrogen) of this intermediate releases the aldehyde product and regenerates the active rhodium catalyst. beilstein-journals.org In some systems, water can act as the hydride source via the water-gas shift reaction. researchgate.net

Alkoxycarbonylation of Alkyl Chlorides

The alkoxycarbonylation of alkyl chlorides provides a direct route to esters. Rhodium-catalyzed systems have been developed for this transformation, often requiring the addition of sodium iodide to convert the alkyl chloride in situ to the more reactive alkyl iodide. researchgate.netrsc.orgrsc.org The proposed mechanism starts with the oxidative addition of the alkyl iodide to the rhodium(I) center. This is followed by migratory insertion of carbon monoxide to generate a rhodium-acyl complex. The final step is alcoholysis, where an alcohol molecule attacks the acyl group, leading to the formation of the ester and regeneration of the rhodium catalyst. The choice of phosphine ligand is crucial, as it not only stabilizes the rhodium center but can also promote the initial chlorine-iodide exchange. rsc.org

C-C Bond Activation in Carbonylation Cycles

Rhodium complexes can catalyze reactions involving the cleavage of carbon-carbon bonds, often in conjunction with carbonylation. nih.govingentaconnect.com An example is the rhodium-catalyzed decarbonylation of aldehydes, which is essentially the reverse of the final step in some carbonylation reactions. researchgate.net The mechanism involves the oxidative addition of the aldehydic C-H bond to the rhodium center, followed by migratory extrusion of CO and subsequent reductive elimination of the resulting alkane. researchgate.net In other contexts, rhodium can insert into strained C-C bonds, such as those in cyclopropanes, to generate rhodacyclopentanone intermediates after CO insertion. nih.govacs.org These intermediates can then be trapped by other reactants, leading to the formation of more complex cyclic structures. nih.govacs.org

Computational and Experimental Synergy in Mechanistic Elucidation

The elucidation of complex catalytic mechanisms relies heavily on the synergy between experimental and computational methods. nih.gov Techniques like in-situ IR and NMR spectroscopy allow for the detection of key catalytic intermediates under reaction conditions, providing direct evidence for proposed mechanistic steps. ijcce.ac.irnsf.gov

Table 3: Comparison of Experimental and Computational Findings

| Reaction | Experimental Technique | Computational Method | Key Synergy |

|---|---|---|---|

| Decarbonylation of Aldehydes | Kinetic Isotope Effects, Hammett Studies | DFT (B3LYP) | Confirmed migratory extrusion of CO as the rate-determining step. researchgate.net |

| Methanol Carbonylation | In-situ IR Spectroscopy | DFT, ab initio | Identified [Rh(CO)₂I₂]⁻ as the active species and oxidative addition of CH₃I as the rate-determining step. ijcce.ac.ir |

| C-H Carboxylation | N/A | DFT | Elucidated the rate-determining step (carboxylation) and the role of the base in C-H activation. chemrxiv.orgrsc.org |

This table illustrates the powerful combination of experimental and computational approaches in understanding rhodium-catalyzed reactions.

In-situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of catalytic species under reaction conditions provides invaluable evidence for proposed mechanisms. In-situ spectroscopy, particularly Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for identifying and monitoring transient intermediates in catalytic cycles initiated by this compound derivatives. remspec.comresearchgate.net

Detailed research findings from in-situ FTIR spectroscopy have been instrumental in characterizing rhodium carbonyl species present during catalytic processes like hydroformylation. rsc.org For instance, when [Rh(acac)(CO)₂] (derived from this compound) is subjected to synthesis gas (CO/H₂) at elevated pressures and temperatures, it can transform into polynuclear rhodium carbonyl clusters such as [Rh₄(CO)₁₂] and [Rh₆(CO)₁₆], which are observable spectroscopically. rsc.org The tetranuclear cluster, [Rh₄(CO)₁₂], is identified as an intermediate that can convert to the more stable hexanuclear cluster at higher temperatures. rsc.org In the presence of alkene substrates like ethene, acyl complexes, which are key intermediates in the hydroformylation cycle, have been detected. rsc.org These include species such as [CH₃CH₂C(O)Rh(CO)₄] and [CH₃CH₂C(O)Rh(CO)₃(π-C₂H₄)]. rsc.org

Similarly, in-situ FTIR studies of the hydroformylation of ethylene in supercritical carbon dioxide have identified various rhodium carbonyl intermediates. remspec.com The use of fluorinated phosphine ligands allows for the observation of species like RhH(CO)₂L₂ and acylrhodium complexes such as Rh(CO)₂L₂(COEt) and Rh(CO)₃L(COEt), identified by their distinct carbonyl stretching frequencies. remspec.com Advanced techniques like dissolution dynamic nuclear polarization (dDNP) coupled with NMR have enabled the real-time detection of intermediates in rhodium-catalyzed hydrogenation, providing direct evidence for the reaction mechanism. sci-hub.se In studies of transfer hydroarylation, in-situ ¹³C{¹H}-NMR spectroscopy, using isotopically labeled ligands, has been used to identify the catalyst's resting state, discriminating between on-cycle and off-cycle species. nih.govacs.org

| Observed Intermediate | Reaction Type | Spectroscopic Technique | Characteristic Signal(s) (ν(CO) in cm⁻¹) | Source(s) |

|---|---|---|---|---|

| [Rh(acac)(CO)₂] | Hydroformylation | FTIR | 2012, 2082 | rsc.org |

| [HRh(CO)₂(P∩P)] | Hydroformylation | FTIR | 2017, 2073 | rsc.org |

| [CH₃CH₂C(O)Rh(CO)₄] | Hydroformylation (Ethene) | FTIR | Not specified | rsc.org |

| [Rh₄(CO)₁₂] | Hydroformylation | FTIR | Not specified | rsc.org |

| [Rh₆(CO)₁₆] | Hydroformylation | FTIR | Not specified | rsc.org |

| RS-1 ([¹³C]-1) | Transfer Hydroarylation | ¹³C{¹H}-NMR | δ = 186.2 ppm (¹JC-Rh = 52.1 Hz) | nih.govacs.org |

DFT Studies of Transition States and Energy Barriers

Density Functional Theory (DFT) has become an indispensable tool for probing the mechanisms of catalytic reactions. acs.orgrsc.orgcam.ac.uk It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states, which are often too transient to be observed experimentally. nih.gov These calculations provide a quantitative understanding of the energy barriers associated with each elementary step in a catalytic cycle, helping to identify the rate-determining step and the factors controlling selectivity. nih.govcsic.es

For reactions involving rhodium carbonyl complexes, DFT studies have provided deep insights. In a study of the oxidative addition of methyl iodide to a rhodium(I) dicarbonyl complex containing an amino acid ester ligand, [Rh(CO)₂ClL], DFT calculations revealed a low activation barrier of 14.2 kcal/mol for the Sₙ2-type pathway. researchgate.net The calculations also determined the bond lengths in the transition state, with the Rh-CH₃ distance at 2.527 Å and the C-I distance at 2.407 Å. researchgate.net

In a more complex rhodium-catalyzed transfer hydroarylation, DFT calculations were used to map the entire catalytic cycle. nih.gov The study identified the β-carbon elimination step as having a slight preference for a transition state involving a monodentate COD ligand (TS1a) with a calculated energy barrier of 28.7 kcal/mol. nih.gov The subsequent migratory insertion of acetone (B3395972) (TS2a) was found to have a similar energy barrier of 30.5 kcal/mol. nih.gov Computational studies have also been predictive; analysis of rhodium-catalyzed [5+2] cycloadditions led to the successful design of a related [5+2+1] multicomponent cycloaddition reaction. nih.gov

| Catalytic Process | Elementary Step | Calculated Energy Barrier (kcal/mol) | Source(s) |

|---|---|---|---|

| Oxidative Addition | CH₃I addition to [Rh(CO)₂ClL] | 14.2 | researchgate.net |

| Transfer Hydroarylation | β-Carbon Elimination (TS1a) | 28.7 | nih.gov |

| Acetone Insertion (TS2a) | 30.5 | nih.gov | |

| Acetylene Coupling | Oxidative Coupling (3-TS) | 15.9 | nih.gov |

| Migratory Insertion (5-TS) | 10.1 | nih.gov |

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating reaction mechanisms from kinetic data obtained under synthetically relevant conditions. researchgate.net By continuously monitoring the concentrations of reactants and products over time, a comprehensive kinetic profile of the reaction is generated. nih.govacs.org This approach allows for the rapid determination of reaction orders, catalyst deactivation, and product inhibition from a minimal number of experiments. researchgate.netscispace.com

RPKA has been effectively applied to various rhodium-catalyzed reactions. In a study of a rhodium-catalyzed transfer hydroarylation, "same excess" experiments—where the initial concentrations of reactants are adjusted to maintain the same excess concentration throughout the reaction—were performed. nih.govacs.org A good overlap between the kinetic profiles of the standard reaction and the "same excess" experiment indicated minimal catalyst deactivation or product inhibition during the initial phase of the reaction. nih.gov Subsequent "different excess" experiments were used to determine the reaction order with respect to each component. acs.org

In the investigation of a rhodium-catalyzed hydroformylation selective for branched aldehydes, RPKA was used to determine the reaction orders with respect to the substrates. scispace.com The analysis revealed a negative order in carbon monoxide (CO) and positive orders in both the alkene and hydrogen (H₂). scispace.com This information is crucial as it points towards a mechanism where CO can act as an inhibitor, likely by competing for a vacant coordination site on the rhodium center, and suggests that two steps in the catalytic cycle may be turnover-determining. scispace.comresearchgate.net Similarly, in studies of Rh(II)-catalyzed C-H functionalization and cyclopropanation, RPKA was employed to assess catalyst robustness and optimize conditions for achieving high turnover numbers by identifying and minimizing catalyst deactivation pathways. nih.govnsf.gov

| Reaction Type | Kinetic Finding | Methodology | Source(s) |

|---|---|---|---|

| Transfer Hydroarylation | Minimal catalyst deactivation or product inhibition up to ~70% conversion. | "Same Excess" Experiments | nih.govacs.org |

| Hydroformylation | Negative order in CO; Positive orders in alkene and H₂. Two steps are turnover-determining. | "Different Excess" Experiments | scispace.com |

| C-H Functionalization | Catalyst remains robust after 500 cycles with minimal deactivation. | "Same Excess" Experiments | nih.gov |

| Allylic Substitution | Second-order kinetics in rhodium, suggesting a dual-metal pathway. | RPKA | researchgate.net |

Applications in Homogeneous Catalysis

Precursor in Hydroformylation Reactions

Rhodium carbonyl chloride is a key starting material for generating active catalysts in hydroformylation, an industrial process that converts alkenes into aldehydes. This transformation, also known as the oxo process, is one of the most significant applications of homogeneous catalysis.

Conversion of Alkenes to Aldehydes

The hydroformylation of alkenes involves the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond. Rhodium-based catalysts derived from precursors like this compound exhibit high activity and selectivity under milder conditions compared to earlier cobalt-based systems. google.com The active catalytic species, often a rhodium hydride complex, is typically formed in situ from the this compound precursor. sun.ac.za

The general reaction can be represented as:

RCH=CH₂ + CO + H₂ → RCH₂CH₂CHO + RCH(CHO)CH₃

The process can yield both linear and branched aldehydes, and the ratio of these products (n/i ratio) is a critical parameter that can be controlled by the choice of ligands and reaction conditions. acs.org For instance, in the hydroformylation of unfunctionalized alkenes, the use of specific encapsulated rhodium catalysts can lead to the formation of aldehydes at the innermost position of the alkene. nih.gov

Detailed research findings have demonstrated the versatility of rhodium-catalyzed hydroformylation for various alkenes, including terminal and internal olefins. nih.gov The reaction mechanism is complex, involving several steps such as ligand substitution, olefin coordination, migratory insertion, and reductive elimination. sun.ac.za

Table 1: Examples of Alkene Hydroformylation using Rhodium-based Catalysts

| Alkene Substrate | Catalyst Precursor | Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| 1-Octene | Rh(acac)(CO)₂ | Nonanal, 2-Methyloctanal | Characterization of acyl rhodium tetracarbonyl intermediates. acs.org | acs.org |

| Propene | Rh(acac)(CO)₂ | Butanal, Isobutanal | Study of reaction in a polyethylene (B3416737) matrix. acs.org | acs.org |

| Ethene | Rh(acac)(CO)₂ | Propanal | Formation of acyl rhodium tricarbonyl ethene species. acs.org | acs.org |

| Styrene | Rhodium complex with BINAPHOS | 2-Phenylpropanal, 3-Phenylpropanal | High enantioselectivity with chiral ligands. thieme-connect.de | thieme-connect.de |

Enantioselective Hydroformylation with Chiral Ligands

A significant advancement in hydroformylation is the development of asymmetric catalysis to produce chiral aldehydes, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.gov This is achieved by employing chiral ligands that coordinate to the rhodium center, creating a chiral catalytic environment.

When this compound or its derivatives are combined with chiral phosphine (B1218219) ligands, the resulting catalysts can induce high enantioselectivity in the hydroformylation of prochiral alkenes. nih.govacs.org The design of the chiral ligand is crucial for achieving high yields and enantiomeric excesses (ee). For example, the use of P-chiral bisphosphorus ligands with electron-deficient arylamino groups has enabled the first asymmetric reductive hydroformylation of α-substituted enamides. nih.gov

One notable example is the synthesis of a key chiral intermediate for the drug Maraviroc, which was achieved in a single step through rhodium-catalyzed asymmetric reductive hydroformylation. nih.gov

Table 2: Enantioselective Hydroformylation of Vinyl Esters

| Ligand | Conversion (%) | Regioselectivity (b/l) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| (SC,SC,RP,SC)-4b | 57 | >99 | 93.8 | acs.org |

| (RC,SC,RP,SC)-4b | Low | Very High | 83.4 (R) | acs.org |

Data from the rhodium-catalyzed asymmetric hydroformylation of vinyl acetate (B1210297) using bidentate phosphine, P-chiral phosphorodiamidite ligands. acs.org

Catalyst for Carbonylation Reactions

This compound and its derivatives are highly effective catalysts for carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into an organic molecule. These reactions are fundamental in the synthesis of various carboxylic acids, esters, and anhydrides.

Synthesis of Carboxylic Acids and Esters

Rhodium-catalyzed carbonylation of alcohols is a cornerstone of industrial organic synthesis. google.com The most prominent example is the Monsanto process for the production of acetic acid from methanol (B129727), where a rhodium-iodide catalyst system is employed. researchgate.net While the active catalyst in the Monsanto process is typically [Rh(CO)₂I₂]⁻, this compound can serve as a precursor to generate catalytically active species. researchgate.net

The general reaction for the synthesis of carboxylic acids is:

ROH + CO → RCOOH

Similarly, esters can be synthesized through the carbonylation of alcohols in the presence of other reagents. For instance, a general rhodium-catalyzed selective carbonylative coupling of unactivated alkyl chlorides with aliphatic alcohols or phenols can produce the corresponding esters. rsc.org

Table 3: Rhodium-Catalyzed Carbonylation for Carboxylic Acid and Ester Synthesis

| Substrate | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|

| Methanol | Rhodium-iodide | Acetic Acid | Industrial process for acetic acid production. researchgate.net | researchgate.net |

| Unactivated Alkyl Chlorides | Rh(I)-DPPP | Esters | Crucial role of sodium iodide addition. rsc.org | rsc.org |

| Phenylacetylene | Rh₂(CO)₄Cl₂ | 3,6-diphenyl-1-oxa- scribd.comscribd.combicycloocta-3,6-diene-2,4-dione | Carbonylation of an alkyne. oup.com | oup.com |

Reductive Carbonylation in Fine Chemical Synthesis

Reductive carbonylation is a process where a substrate is carbonylated and the resulting carbonyl group is simultaneously or subsequently reduced. This methodology provides a route to alcohols from alkenes and carbon monoxide. Zwitterionic rhodium complexes, which can be derived from rhodium precursors, have been shown to catalyze the reductive carbonylation of alkenes to alcohols with high regioselectivity. rsc.org This reaction is valuable in the synthesis of fine chemicals. researchgate.net

The reaction of alkenes with carbon monoxide and a reducing agent like sodium borohydride (B1222165) in the presence of a rhodium catalyst yields alcohols. rsc.org The regioselectivity, leading to either branched or linear alcohols, is dependent on the specific organic substrate. rsc.org

Acetic Anhydride (B1165640) Synthesis

This compound is a catalyst in the carbonylation of methyl acetate to produce acetic anhydride, an important industrial chemical. scribd.comwikipedia.org This process, often referred to as the Tennessee Eastman acetic anhydride process, involves the carbonylation of methyl acetate in the presence of a rhodium catalyst and a promoter, typically an iodide salt. wikipedia.orgchemeurope.com

CH₃COOCH₃ + CO → (CH₃CO)₂O

The reaction is conducted under anhydrous conditions because acetic anhydride is susceptible to hydrolysis. scribd.comwikipedia.orgchemeurope.com The catalyst system often involves rhodium chloride in the presence of lithium iodide. wikipedia.org Variations of the catalyst system include rhodium chloride tri-hydrate with methyl iodide and chromium metal powder on an alumina (B75360) support. scribd.com A patent also describes a rhodium catalyst for this synthesis where the ligand is stannous chloride, which is reported to reduce tar formation. google.com This method offers higher yields and requires less energy compared to the older ketene-acetic acid route. scribd.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic acid |

| Acetic anhydride |

| Acetone (B3395972) |

| Alkenes |

| Alcohols |

| Aldehydes |

| Alumina |

| B-chiral linear products |

| Carbon monoxide |

| Carboxylic acids |

| Chiral aldehydes |

| Chiral γ-amino alcohols |

| Chloro- acetyl chloride |

| Chromium metal powder |

| Cobalt |

| Dapoxetine |

| Di-acetyl peroxide |

| Dichloromethane |

| Esters |

| Ethene |

| Ethyl cyanoacetate |

| Fine chemicals |

| Formaldehyde |

| Formic acid |

| Higher carboxylic anhydrides |

| Hydrogen |

| Iron pentacarbonyl |

| Isobutanal |

| Ketene |

| Ketones |

| Lithium iodide |

| Maraviroc |

| Methanol |

| Methyl acetate |

| Methyl iodide |

| n-Butanal |

| Nonanal |

| 1-Octene |

| Phenylacetylene |

| Phosphine ligands |

| Propanal |

| Propene |

| Rhodium |

| This compound |

| Rhodium chloride |

| Rhodium chloride tri-hydrate |

| Ruthenium(III) chloride |

| Sodium borohydride |

| Sodium iodide |

| Stannous chloride |

| Styrene |

| Toluene |

| Vinyl acetate |

| Water |

| Wilkinson's catalyst |

Role in Cycloaddition Reactions

This compound is instrumental in promoting various cycloaddition reactions, which are powerful methods for constructing cyclic molecules in organic synthesis. alfachemic.comchemicalbook.com

A notable application of this compound is in [4+2+1] cycloaddition reactions. alfachemic.compku.edu.cn This type of reaction involves the combination of a four-atom component (a diene), a two-atom component (an alkene or alkyne), and a one-atom component (carbon monoxide) to form a seven-membered ring. pku.edu.cn

Research has demonstrated the efficacy of [Rh(CO)₂Cl]₂ in catalyzing the [4+2+1] cycloaddition of in situ generated ene/yne-ene-allenes with carbon monoxide. This process provides an efficient route to synthesize complex seven-membered carbocycles fused with five-membered rings. The reaction proceeds through a proposed mechanism involving a 1,3-acyloxy migration to form an allene, followed by oxidative cyclization of the rhodium catalyst, insertion of carbon monoxide, and subsequent reductive elimination to yield the final cycloadduct. This pathway is favored over other potential cycloadditions like [4+1], [4+2], and [2+2+1], highlighting the selectivity of the rhodium catalyst. pku.edu.cn

The reaction conditions, such as solvent and carbon monoxide pressure, have been optimized to achieve high yields. For instance, using 10 mol% of [Rh(CO)₂Cl]₂ in dichloroethane (DCE) at elevated temperatures has proven effective. pku.edu.cn